molecular formula C5H8Cl2N4 B13283827 1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride

1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride

Cat. No.: B13283827
M. Wt: 195.05 g/mol
InChI Key: AXUFAMTUUYLBJM-UHFFFAOYSA-N
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Description

1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a fused ring system consisting of a pyrazole ring and an imidazole ring.

Preparation Methods

The synthesis of 1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1H-imidazole with acrolein, followed by cyclization to form the pyrazoloimidazole core . The final product is then obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and imidazole rings. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride can be compared with other similar compounds, such as:

    1H-pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyrimidine ring instead of an imidazole ring.

    Imidazole-containing compounds: These compounds share the imidazole ring and are known for their diverse chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C5H8Cl2N4

Molecular Weight

195.05 g/mol

IUPAC Name

5H-imidazo[1,2-b]pyrazol-7-amine;dihydrochloride

InChI

InChI=1S/C5H6N4.2ClH/c6-4-3-8-9-2-1-7-5(4)9;;/h1-3,8H,6H2;2*1H

InChI Key

AXUFAMTUUYLBJM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CN2)N.Cl.Cl

Origin of Product

United States

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